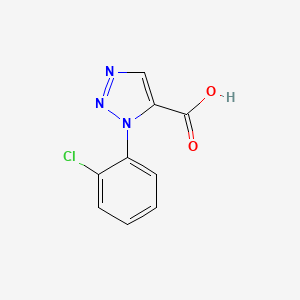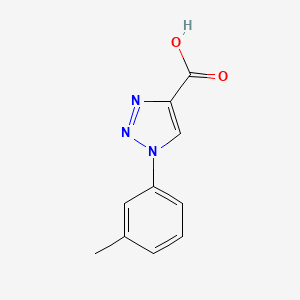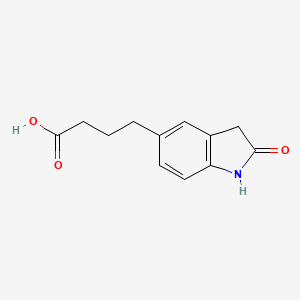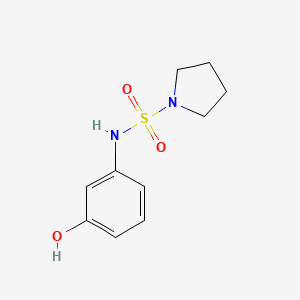
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
Übersicht
Beschreibung
“N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” is a chemical compound with the molecular formula C10H14N2O3S . It’s part of the sulfonamide group of compounds .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a sulfonamide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” are not specified in the data I retrieved .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s structure allows for significant versatility in the design of new drugs with various biological profiles.
Asymmetric Organocatalysis
“N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” can serve as an organocatalyst in asymmetric synthesis. This application is crucial for constructing complex molecular architectures with high enantioselectivity, which is vital for producing pharmaceuticals that are safe and effective .
Cancer Therapy
The pyrrolidine scaffold is instrumental in the design of inhibitors targeting the FGFR signaling pathway, which is crucial in cancer development. Compounds with this structure have shown potent activities against FGFR1, 2, and 3, representing an attractive strategy for cancer therapy .
Structure-Activity Relationship (SAR) Studies
SAR studies involving pyrrolidine derivatives like “N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide” help understand the influence of steric factors on biological activity. This knowledge is essential for the rational design of new compounds with desired biological properties .
Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical consideration in drug design .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNTEWGJJJADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



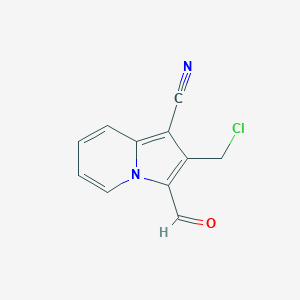
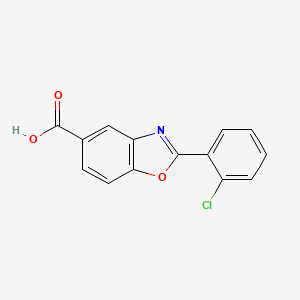
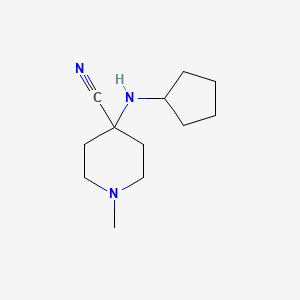
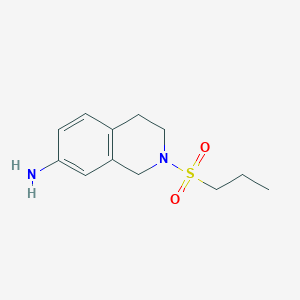
![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)

